molecular formula C20H26N2O4 B2415797 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 952970-03-5

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2415797
CAS No.: 952970-03-5
M. Wt: 358.438
InChI Key: ALEBVNVNJFZMQA-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound featuring a cyclohexyl group, an isoxazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Cyclohexyl Derivatives: Compounds with a cyclohexyl group but different functional groups attached.

    Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group but different core structures.

Uniqueness

2-cyclohexyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclohexyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-24-17-9-8-15(11-19(17)25-2)18-12-16(22-26-18)13-21-20(23)10-14-6-4-3-5-7-14/h8-9,11-12,14H,3-7,10,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEBVNVNJFZMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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